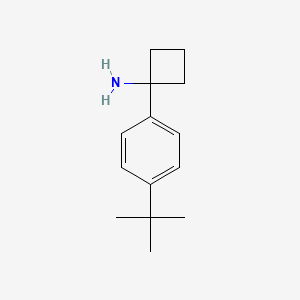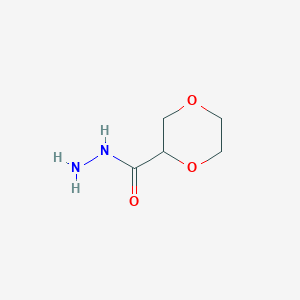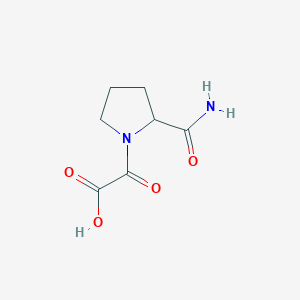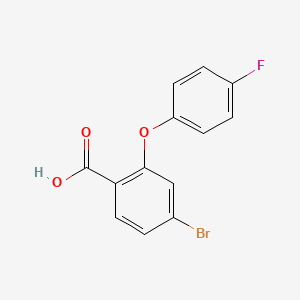
1-(4-Tert-butylphenyl)cyclobutan-1-amine
Descripción general
Descripción
1-(4-Tert-butylphenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C14H21N and a molecular weight of 203.33 g/mol. This compound is characterized by a cyclobutane ring attached to a phenyl group substituted with a tert-butyl group at the 4-position, and an amine group at the 1-position of the cyclobutane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)cyclobutan-1-amine can be synthesized through various synthetic routes, including:
Bromination and Cyclization: Starting with 4-tert-butylbenzene, bromination at the para-position followed by cyclization with ammonia can yield the desired compound.
Reduction and Cyclization: Another method involves the reduction of 4-tert-butylbenzonitrile to the corresponding amine, followed by cyclization.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Tert-butylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce any oxidized forms back to the amine.
Substitution: Substitution reactions can replace the hydrogen atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Nitro derivatives, quinones, and other oxidized forms.
Reduction: Amine derivatives, including secondary and tertiary amines.
Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives, and other substituted phenyl compounds.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)cyclobutan-1-amine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(4-Tert-butylphenyl)cyclobutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Tert-butylphenyl)cyclobutan-1-amine is similar to other compounds with phenyl rings substituted with bulky groups and amine functionalities. Some similar compounds include:
N-tert-butylbenzylamine: Similar structure but with a benzyl group instead of a cyclobutane ring.
4-tert-butyl-N-methylaniline: Similar structure but with a methylene group instead of a cyclobutane ring.
4-tert-butylphenylamine: Similar structure but without the cyclobutane ring.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13(2,3)11-5-7-12(8-6-11)14(15)9-4-10-14/h5-8H,4,9-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENPMQYHXUYRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246686 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096853-41-6 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclobutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096853-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)

![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)







![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)

![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)
